

A Comprehensive Technical Guide to 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone
Cat. No.:	B1272838

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone**, a key building block in modern medicinal chemistry. This document outlines its chemical properties, synthesis, and significant applications in the development of novel therapeutics, particularly kinase inhibitors.

Chemical Identity and Properties

2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone is an organic compound that serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules.^[1] Its systematic IUPAC name is 2-bromo-1-[3-(trifluoromethyl)phenyl]ethanone.^[1]

Table 1: Physicochemical Properties of **2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone**

Property	Value	Reference
IUPAC Name	2-bromo-1-[3-(trifluoromethyl)phenyl]ethanone	[1]
Synonyms	3-(Trifluoromethyl)phenacyl bromide, 2-Bromo-3-(trifluoromethyl)acetophenone	[1]
CAS Number	2003-10-3	[1]
Molecular Formula	C ₉ H ₆ BrF ₃ O	[1]
Molecular Weight	267.04 g/mol	[1]
Boiling Point	232.4 °C at 760 mmHg	[1]
Density	1.593 g/cm ³	[1]

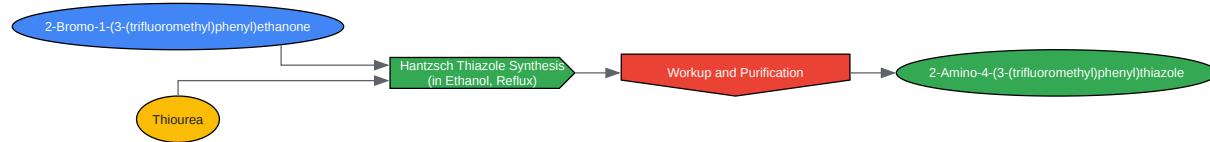
Synthesis of 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone

The primary synthetic route to **2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone** involves the α -bromination of its precursor, 1-(3-(trifluoromethyl)phenyl)ethanone.

Experimental Protocol: α -Bromination of 1-(3-(trifluoromethyl)phenyl)ethanone

This protocol is a general procedure adapted from standard bromination reactions of aromatic ketones.

Materials:


- 1-(3-(trifluoromethyl)phenyl)ethanone
- Bromine (Br₂) or N-Bromosuccinimide (NBS)
- Anhydrous solvent (e.g., Chloroform, Carbon Tetrachloride, or Acetic Acid)

- Radical initiator (e.g., AIBN or benzoyl peroxide, if using NBS)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Dropping funnel
- Ice bath
- Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

- Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(3-(trifluoromethyl)phenyl)ethanone (1.0 equivalent) in a suitable anhydrous solvent.
- Bromination with Bromine:
 - Cool the solution in an ice bath.
 - Slowly add a solution of bromine (1.0 equivalent) in the same solvent to the stirred solution using a dropping funnel. Maintain the temperature between 0-5°C during the addition.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
- Bromination with N-Bromosuccinimide (Wohl-Ziegler Bromination):
 - To the solution of the ketone in an appropriate solvent (e.g., carbon tetrachloride), add N-Bromosuccinimide (1.0 equivalent) and a catalytic amount of a radical initiator like AIBN.
 - Heat the mixture to reflux. The reaction can also be initiated using a UV lamp.

- Monitor the reaction by TLC. Once complete, cool the mixture to room temperature.
- Workup:
 - Pour the reaction mixture into ice-cold water.
 - If bromine was used, decolorize the excess bromine with a saturated solution of sodium thiosulfate.
 - Separate the organic layer. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter and concentrate the solvent under reduced pressure to obtain the crude product.
- Purification: The crude **2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone** can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. americanelements.com [americanelements.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1272838#2-bromo-1-3-trifluoromethyl-phenyl-ethanone-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com